(E)-2-cyano-3-[3-(2-oxochromen-3-yl)-1-phenylpyrazol-4-yl]prop-2-enamide
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Overview
Description
(E)-2-cyano-3-[3-(2-oxochromen-3-yl)-1-phenylpyrazol-4-yl]prop-2-enamide is a chemical compound that has gained significant attention in scientific research due to its potential use in various fields. This compound is also known as CR-1-31-B, and it belongs to the family of pyrazole-based compounds.
Mechanism of Action
The mechanism of action of (E)-2-cyano-3-[3-(2-oxochromen-3-yl)-1-phenylpyrazol-4-yl]prop-2-enamide is still not fully understood. However, it has been reported that this compound induces cell cycle arrest and apoptosis in cancer cells by inhibiting the activity of cyclin-dependent kinases (CDKs) and inducing the expression of pro-apoptotic proteins.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (E)-2-cyano-3-[3-(2-oxochromen-3-yl)-1-phenylpyrazol-4-yl]prop-2-enamide have been extensively studied. It has been reported that this compound exhibits excellent anticancer activity by inducing cell cycle arrest and apoptosis in cancer cells. Moreover, this compound has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the significant advantages of (E)-2-cyano-3-[3-(2-oxochromen-3-yl)-1-phenylpyrazol-4-yl]prop-2-enamide is its excellent anticancer activity against various cancer cell lines. This makes it a potential candidate for the development of new anticancer drugs. However, one of the limitations of this compound is its poor solubility in water, which makes it difficult to administer in vivo.
Future Directions
There are several future directions for the research on (E)-2-cyano-3-[3-(2-oxochromen-3-yl)-1-phenylpyrazol-4-yl]prop-2-enamide. One of the significant future directions is to investigate the potential use of this compound in combination with other anticancer drugs to enhance its efficacy. Moreover, the development of new formulations that improve the solubility of this compound in water could also be a potential future direction. Additionally, the investigation of the potential use of (E)-2-cyano-3-[3-(2-oxochromen-3-yl)-1-phenylpyrazol-4-yl]prop-2-enamide in the treatment of other diseases, such as inflammatory diseases, could also be a potential future direction.
Conclusion:
(E)-2-cyano-3-[3-(2-oxochromen-3-yl)-1-phenylpyrazol-4-yl]prop-2-enamide is a chemical compound that has gained significant attention in scientific research due to its potential use in various fields. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of (E)-2-cyano-3-[3-(2-oxochromen-3-yl)-1-phenylpyrazol-4-yl]prop-2-enamide have been discussed in this paper. Further research is needed to fully understand the potential of this compound in various fields of scientific research.
Synthesis Methods
The synthesis method of (E)-2-cyano-3-[3-(2-oxochromen-3-yl)-1-phenylpyrazol-4-yl]prop-2-enamide has been reported in the literature. The compound can be synthesized by the reaction of 1-phenyl-3-(2-oxochromen-3-yl)-1H-pyrazole-4-carbaldehyde with ethyl cyanoacetate in the presence of ammonium acetate and acetic acid. The resulting product is then treated with acetic anhydride to obtain the final compound.
Scientific Research Applications
(E)-2-cyano-3-[3-(2-oxochromen-3-yl)-1-phenylpyrazol-4-yl]prop-2-enamide has been extensively studied for its potential use in various fields of scientific research. One of the significant applications of this compound is in the field of medicinal chemistry. It has been reported that (E)-2-cyano-3-[3-(2-oxochromen-3-yl)-1-phenylpyrazol-4-yl]prop-2-enamide exhibits excellent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer.
properties
IUPAC Name |
(E)-2-cyano-3-[3-(2-oxochromen-3-yl)-1-phenylpyrazol-4-yl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14N4O3/c23-12-15(21(24)27)10-16-13-26(17-7-2-1-3-8-17)25-20(16)18-11-14-6-4-5-9-19(14)29-22(18)28/h1-11,13H,(H2,24,27)/b15-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHPVZIJTCQKQKA-XNTDXEJSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC4=CC=CC=C4OC3=O)C=C(C#N)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC4=CC=CC=C4OC3=O)/C=C(\C#N)/C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-cyano-3-[3-(2-oxochromen-3-yl)-1-phenylpyrazol-4-yl]prop-2-enamide |
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